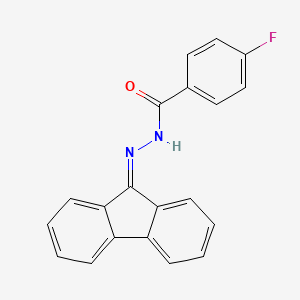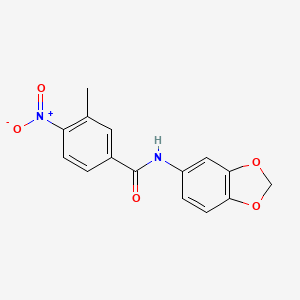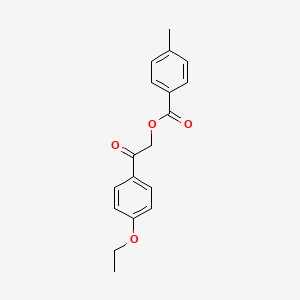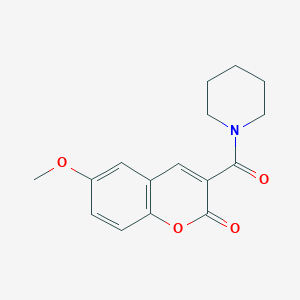
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-9H-fluoren-9-ylidene-4-fluorobenzohydrazide, also known as FFBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FFBH is a fluorescent probe that is used to detect and study various biological molecules.
作用機序
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide works by binding to biological molecules and emitting fluorescent light when excited by a specific wavelength of light. The mechanism of action of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide involves the formation of a complex between N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide and the biological molecule of interest. The complex emits fluorescent light when excited by a specific wavelength of light, which can be detected and measured using specialized equipment.
Biochemical and Physiological Effects:
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide has been shown to have minimal biochemical and physiological effects on living cells and tissues. N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide is non-toxic and does not interfere with the normal function of biological molecules. However, it is important to note that N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can bind to specific biological molecules, which may affect their function in certain experimental conditions.
実験室実験の利点と制限
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide has several advantages for lab experiments, including its high sensitivity, specificity, and ease of use. N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be used in a variety of experimental conditions and is compatible with a wide range of biological molecules. However, N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide also has some limitations, such as its susceptibility to photobleaching and the need for specialized equipment to detect and measure fluorescence.
将来の方向性
There are several future directions for the use of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide in scientific research. One potential direction is the development of new N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide derivatives with improved properties, such as increased sensitivity and specificity. Another potential direction is the use of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide in combination with other fluorescent probes to study complex biological systems. Additionally, N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be used in the development of new diagnostic and therapeutic tools for various diseases.
合成法
The synthesis of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide involves the reaction of 4-fluorobenzohydrazide with 9H-fluorene-9-carbaldehyde. The reaction is catalyzed by a base and yields N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide as a yellow powder. The purity of N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be determined by thin-layer chromatography or high-performance liquid chromatography.
科学的研究の応用
N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide has been widely used in scientific research as a fluorescent probe to detect and study various biological molecules, such as proteins, enzymes, and nucleic acids. N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be used in imaging studies to visualize the distribution of these molecules in living cells and tissues. Additionally, N'-9H-fluoren-9-ylidene-4-fluorobenzohydrazide can be used in biochemical assays to measure the activity of enzymes and the binding affinity of proteins to other molecules.
特性
IUPAC Name |
N-(fluoren-9-ylideneamino)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c21-14-11-9-13(10-12-14)20(24)23-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPAYHGJMMUBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)

![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)


![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)

![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)

![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)